molecular formula C7H9NO B13329895 7-Azabicyclo[4.2.0]oct-4-en-8-one

7-Azabicyclo[4.2.0]oct-4-en-8-one

Cat. No.: B13329895
M. Wt: 123.15 g/mol
InChI Key: ZICVDPIJTAJVJA-UHFFFAOYSA-N
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Description

7-Azabicyclo[420]oct-4-en-8-one is a bicyclic compound with the molecular formula C7H9NO It is a member of the azabicyclo family, characterized by a nitrogen atom incorporated into a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.2.0]oct-4-en-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with an amine, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.2.0]oct-4-en-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives where the nitrogen atom is functionalized with different groups .

Scientific Research Applications

7-Azabicyclo[4.2.0]oct-4-en-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.2.0]oct-4-en-8-one involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azabicyclo[420]oct-4-en-8-one is unique due to its specific bicyclic structure and the position of the double bond, which influences its reactivity and interaction with other molecules

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

7-azabicyclo[4.2.0]oct-4-en-8-one

InChI

InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h2,4-6H,1,3H2,(H,8,9)

InChI Key

ZICVDPIJTAJVJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C=C1)NC2=O

Origin of Product

United States

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